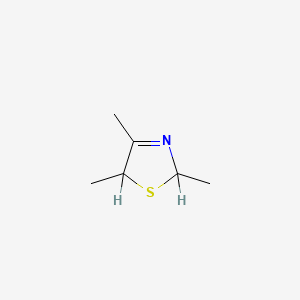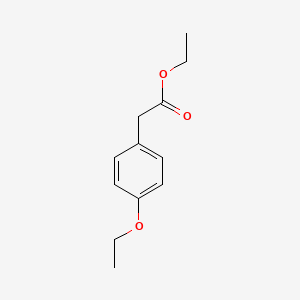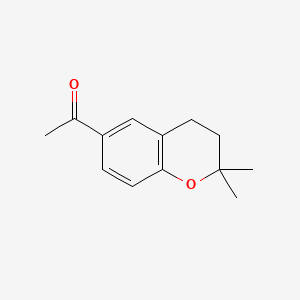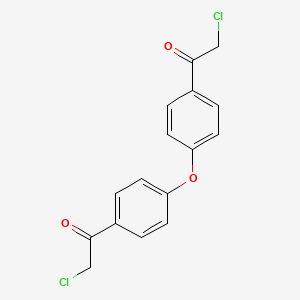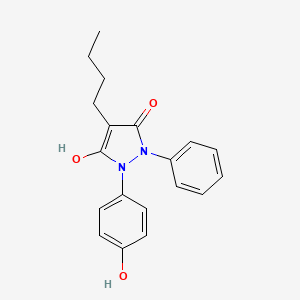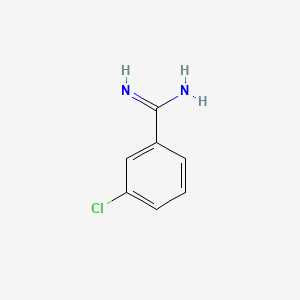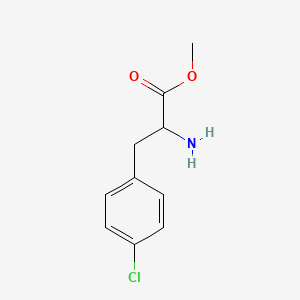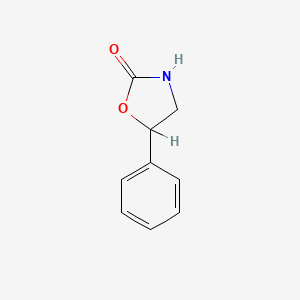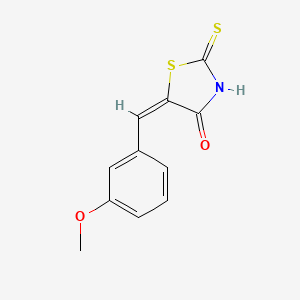
(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one, commonly known as (5E)-2M3MT, is a novel structural motif found in a variety of natural products and synthetic compounds. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and antiviral properties. In addition, (5E)-2M3MT has been studied for its potential therapeutic applications in the fields of cancer, cardiovascular disease, and neurodegenerative disorders.
Applications De Recherche Scientifique
Nematicidal and Antibacterial Activities
Research on novel methylene-bisthiazolidinone derivatives, which include compounds related to (5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one, demonstrates their potential as nematicidal agents. These compounds were synthesized using a one-pot procedure and exhibited significant nematicidal and antibacterial activity, highlighting their utility in agricultural and pharmaceutical applications (Srinivas, Nagaraj, & Reddy, 2008).
Structural Analysis and Biological Properties
Another study involved the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, aiming to investigate their biological activities. These compounds, including derivatives of the compound , were evaluated for their antimicrobial and antiproliferative properties. Notably, some derivatives showed high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens, demonstrating their significance in medicinal chemistry and drug development (Gür et al., 2020).
Inhibition Mechanisms in Enzymatic Reactions
The compound 5-methoxy-2-mercaptobenzimidazole, closely related to the chemical structure of interest, was identified as an efficient inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition activity, characterized through various biochemical and molecular docking studies, underscores the potential use of such compounds in developing treatments for conditions like hyperpigmentation or for cosmetic applications aiming to regulate melanin production (Chai et al., 2020).
Propriétés
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-3-7(5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBRDIMYFRPBGK-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364357 | |
| Record name | (5E)-5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-mercapto-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one | |
CAS RN |
81154-02-1 | |
| Record name | (5E)-5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



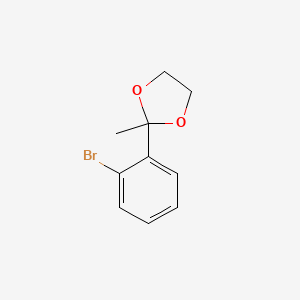
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
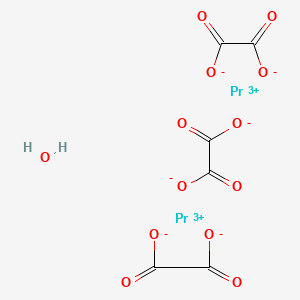
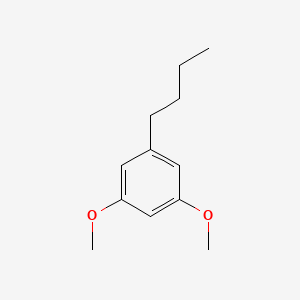
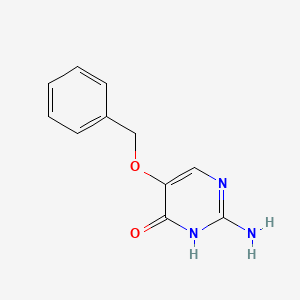
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
